(Furan-2-ylmethyl)(hexyl)amine

Lipophilicity Membrane Permeability QSAR

(Furan-2-ylmethyl)(hexyl)amine, also designated as N-(furan-2-ylmethyl)hexan-1-amine , is a secondary alkylamine comprising a hexyl chain linked via a nitrogen atom to a furan-2-ylmethyl group. This compound is classified as a heterocyclic amine and is typically supplied for research and development purposes with a minimum purity specification of 95%.

Molecular Formula C11H19NO
Molecular Weight 181.279
CAS No. 882751-30-6
Cat. No. B2654600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-2-ylmethyl)(hexyl)amine
CAS882751-30-6
Molecular FormulaC11H19NO
Molecular Weight181.279
Structural Identifiers
SMILESCCCCCCNCC1=CC=CO1
InChIInChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3
InChIKeyVCBILSHADLJGHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Technical Procurement Specifications for (Furan-2-ylmethyl)(hexyl)amine (CAS 882751-30-6)


(Furan-2-ylmethyl)(hexyl)amine, also designated as N-(furan-2-ylmethyl)hexan-1-amine [1], is a secondary alkylamine comprising a hexyl chain linked via a nitrogen atom to a furan-2-ylmethyl group. This compound is classified as a heterocyclic amine and is typically supplied for research and development purposes with a minimum purity specification of 95% . It is available for procurement from specialized chemical suppliers [2].

Why a Generic N-Substituted Furan-2-ylmethyl Amine Cannot Substitute for the Hexyl Analog


Simple substitution with another N-alkyl-furan-2-ylmethyl amine is not scientifically valid due to quantifiable, structure-dependent differences in physicochemical properties, primarily lipophilicity and conformational flexibility. These properties are key determinants in applications where partitioning between phases, membrane permeability, or specific molecular conformation is critical. The computed XLogP3 and rotatable bond count for (Furan-2-ylmethyl)(hexyl)amine [1] differ significantly from its shorter-chain analogs, such as the ethyl [2] and butyl [3] derivatives, which directly impacts its behavior in both synthetic and potential biological systems. Using an alternative compound introduces uncontrolled variables, undermining experimental reproducibility and performance predictability.

Quantifiable Differentiators of (Furan-2-ylmethyl)(hexyl)amine Relative to N-Alkyl Analogs


Superior Lipophilicity (XLogP3) of the Hexyl Chain

(Furan-2-ylmethyl)(hexyl)amine exhibits a significantly higher computed lipophilicity (XLogP3) compared to its shorter-chain N-alkyl analogs. This differentiation is directly tied to the length of the hexyl carbon chain [1]. The XLogP3 value of 2.7 for the target compound [1] is 1.1 units higher than the butyl derivative (1.6) [2] and 1.8 units higher than the ethyl derivative (0.9) [3].

Lipophilicity Membrane Permeability QSAR Solubility

Increased Conformational Flexibility from the Hexyl Moiety

The number of rotatable bonds is a descriptor of molecular flexibility. (Furan-2-ylmethyl)(hexyl)amine has a rotatable bond count of 7 [1]. This is notably higher than the butyl analog, which has 5 rotatable bonds [2], and the ethyl analog, which has only 3 [3]. The extended hexyl chain provides more degrees of conformational freedom.

Conformational Analysis Molecular Flexibility SAR Entropy

Verifiable Purity and Stability Data from Procurement Sources

Procurement specifications for (Furan-2-ylmethyl)(hexyl)amine are well-defined by commercial vendors. The compound is offered with a minimum purity of 95% and is recommended for long-term storage in a cool, dry place .

Quality Control Stability Specifications Procurement

Defined Application Scenarios for (Furan-2-ylmethyl)(hexyl)amine Based on Verifiable Evidence


Building Block for Synthesis of High LogP Candidate Molecules

The computed XLogP3 of 2.7 for (Furan-2-ylmethyl)(hexyl)amine [1] makes it a suitable starting material or intermediate for the synthesis of more complex molecules where enhanced lipophilicity is a key design criterion. This is directly supported by the quantifiable difference in XLogP3 relative to shorter-chain N-alkyl analogs [2].

Scaffold for Structure-Activity Relationship (SAR) Studies on Conformational Flexibility

The presence of 7 rotatable bonds [1] in this compound, a quantifiable increase over its butyl and ethyl counterparts [2], makes it a useful tool in SAR investigations. Researchers can study the influence of increased molecular flexibility and chain length on target binding or material properties.

Standardized Research Reagent with Defined Purity and Storage Conditions

For laboratories requiring a consistent and reliable source of this specific amine, vendors provide it with a verifiable minimum purity specification of 95% [1]. This allows for its use in well-defined chemical reactions where the exact structure and purity are necessary for reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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